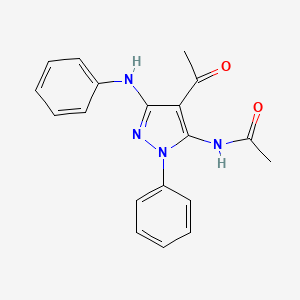
Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of an amino group at the 5-position, an anilino group at the 3-position, and a phenyl group at the 1-position, with diacetyl groups attached to the structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative typically involves multi-step reactions. One common method includes the condensation of 5-amino-1-phenylpyrazole with aniline under acidic conditions to form the 3-anilino derivative. This intermediate is then subjected to acetylation using acetic anhydride to introduce the diacetyl groups. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative undergoes various chemical reactions, including:
Oxidation: The amino and anilino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The diacetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various kinases and enzymes, making it a candidate for drug development .
Medicine
In medicinal chemistry, the compound is explored for its anti-inflammatory and anticancer properties. Its ability to inhibit specific molecular targets makes it a promising lead compound for the development of new therapeutic agents .
Industry
In the industrial sector, Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative is used in the synthesis of dyes, agrochemicals, and other functional materials. Its unique chemical properties make it valuable for various applications .
Mecanismo De Acción
The mechanism of action of Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative involves its interaction with specific molecular targets such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar structure but with a methyl group instead of an anilino group.
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Similar structure with a methylphenyl group at the 3-position.
5-Amino-1-phenylpyrazole: Lacks the anilino and diacetyl groups.
Uniqueness
Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative is unique due to the presence of both anilino and diacetyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
28700-33-6 |
|---|---|
Fórmula molecular |
C19H18N4O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-(4-acetyl-5-anilino-2-phenylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C19H18N4O2/c1-13(24)17-18(21-15-9-5-3-6-10-15)22-23(19(17)20-14(2)25)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,20,25)(H,21,22) |
Clave InChI |
SYKAJLSEEJKSSW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N(N=C1NC2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















